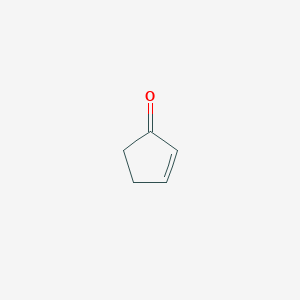

2-Cyclopentenone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKFMUIJRXWWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Record name | cyclopentenone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870802 | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Cyclopenten-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-30-3, 28982-58-3 | |

| Record name | 2-Cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Cyclopentenone: A Technical Guide to Dehydration Routes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclopentenone is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and other complex molecules. While the dehydration of a diol precursor appears to be a straightforward approach, the specific isomeric form of the starting cyclopentanediol critically dictates the reaction outcome. This technical guide elucidates the acid-catalyzed reactions of cyclopentanediol isomers, clarifying why the direct dehydration of saturated cyclopentanediols is not a viable route to this compound and providing a detailed protocol for the successful synthesis from an unsaturated precursor. Specifically, the acid-catalyzed treatment of 1,2-cyclopentanediol (B3024943) leads to a pinacol (B44631) rearrangement, yielding primarily cyclopentanone. In contrast, the dehydration of a cyclopentenediol mixture provides a reliable method for the synthesis of this compound. This guide presents the mechanistic pathways, quantitative data, and detailed experimental procedures for these transformations.

The Challenge of Saturated Cyclopentanediol Dehydration: The Pinacol Rearrangement

The seemingly simple acid-catalyzed dehydration of a saturated vicinal diol like 1,2-cyclopentanediol does not yield the expected α,β-unsaturated ketone. Instead, the reaction proceeds through a classic carbocation rearrangement known as the pinacol rearrangement.

Mechanism of the Pinacol Rearrangement of 1,2-Cyclopentanediol

The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. Subsequently, a 1,2-hydride shift or a 1,2-alkyl shift (ring contraction) occurs to form a more stable carbocation. In the case of 1,2-cyclopentanediol, a 1,2-hydride shift is followed by deprotonation of the remaining hydroxyl group to yield the final product, cyclopentanone. The stereochemistry of the starting diol can influence the migratory aptitude of the substituents.

The Nazarov Cyclization: A Deep Dive into the Synthesis of 2-Cyclopentenones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Nazarov cyclization, a cornerstone of modern organic synthesis, provides a powerful and convergent route to cyclopentenones, five-membered ring structures that are integral to a vast array of natural products and pharmaceutical agents.[1][2][3] Discovered by Ivan Nikolaevich Nazarov in the 1940s, this reaction has evolved from its initial observation in the rearrangement of allyl vinyl ketones to a versatile and widely studied transformation.[1][2][4] This technical guide delves into the core mechanistic principles of the Nazarov cyclization for the synthesis of 2-cyclopentenones, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying chemical processes.

Core Mechanism: A Symphony of Pericyclic Reactions

The classical Nazarov cyclization involves the acid-catalyzed transformation of a divinyl ketone into a cyclopentenone.[1][5][6] The reaction is initiated by the activation of the divinyl ketone substrate, typically with a stoichiometric amount of a Lewis acid or a strong Brønsted acid.[1][7] This activation facilitates the key mechanistic step: a 4π-conrotatory electrocyclic ring closure of the resulting pentadienyl cation.[1][6][7][8][9][10][11][12][13]

The mechanism can be dissected into four key stages:

-

Activation and Formation of the Pentadienyl Cation: The reaction commences with the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone.[5][13] This activation generates a resonance-stabilized pentadienyl cation, which is the crucial intermediate for the subsequent cyclization.[1][12][13]

-

4π-Conrotatory Electrocyclization: Governed by the Woodward-Hoffmann rules for thermal pericyclic reactions, the pentadienyl cation undergoes a 4π-conrotatory electrocyclization.[1][10][11] This stereospecific ring-closure forms a new carbon-carbon sigma bond and generates a highly reactive oxyallyl cation intermediate.[1][12] The conrotatory nature of this step has significant implications for the stereochemical outcome of the reaction, particularly in asymmetric variants.[7][14][15]

-

Elimination: The oxyallyl cation then undergoes a rapid elimination of a proton from a carbon atom adjacent to the newly formed ring.[1][5][12] This step re-establishes a double bond within the five-membered ring.

-

Tautomerization: The final step involves the tautomerization of the resulting enol intermediate to the more stable cyclopentenone product.[1][5][13]

Modern Variants and Enhanced Control

While the classical Nazarov cyclization is effective, its utility can be limited by issues of regioselectivity and the need for stoichiometric, harsh acid promoters.[7][16] To address these challenges, several modern variants have been developed, offering greater control over the reaction's outcome.

Silicon-Directed Nazarov Cyclization

A significant advancement is the silicon-directed Nazarov cyclization, which utilizes the β-silicon effect to control the regioselectivity of the elimination step.[1][7][12] By placing a silyl (B83357) group on the divinyl ketone substrate, the position of the resulting double bond in the cyclopentenone product can be precisely controlled.[17][18][19] This strategy has been instrumental in the synthesis of complex molecules and has been extended to highly enantioselective transformations through the use of chiral catalysts.[17][18][19][20]

Interrupted Nazarov Cyclizations

In what are termed "interrupted" Nazarov cyclizations, the oxyallyl cation intermediate is trapped by a nucleophile before elimination can occur.[1][21] This powerful strategy allows for the formation of highly functionalized and often polycyclic ring systems in a single step.[3][21] A wide range of nucleophiles, including arenes, alkenes, and heteroatoms, can be employed to intercept the cationic intermediate, leading to a diverse array of complex products.[21]

Quantitative Data Summary

The efficiency of the Nazarov cyclization is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data for various Nazarov cyclization reactions leading to this compound derivatives.

| Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | SnCl₄ (1.0 M in DCM) | DCM | 0 to rt | 0.5 | 75 | N/A | --INVALID-LINK-- |

| (E)-1-(4-methoxyphenyl)-4-((trimethylsilyl)methyl)penta-1,4-dien-3-one | Zn(OTf)₂ / Chiral Brønsted Acid | DCE | 40 | 12 | 95 | 98 | --INVALID-LINK-- |

| (R,E)-4-methyl-1,5-diphenylpenta-1,4-dien-3-one | Cu(OTf)₂ / Chiral Bisoxazoline | Toluene | -20 | 24 | 85 | 96 | --INVALID-LINK-- |

| Allenyl vinyl ketone derivative | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 80 | N/A | --INVALID-LINK-- |

| Dienyl diketone | Yb(OTf)₃ / Pyrrolidine | DMSO | rt | 1 | 83 | N/A | --INVALID-LINK-- |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key examples of the Nazarov cyclization.

Protocol 1: Classical Lewis Acid-Catalyzed Nazarov Cyclization[5]

Synthesis of 3,4-dimethyl-2,5-diphenylcyclopent-2-en-1-one

-

Reagents: 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one (0.58 mmol), Tin(IV) chloride (SnCl₄, 1.0 M solution in Dichloromethane (DCM), 1.16 mmol), Saturated aqueous Ammonium Chloride (NH₄Cl), Dichloromethane (DCM), Brine, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of the divinyl ketone (0.58 mmol) in DCM (19 mL) at 0 °C, add the SnCl₄ solution (1.16 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Stir the mixture vigorously for 15 minutes.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the cyclopentenone (75% yield).[5]

-

Protocol 2: Enantioselective Silicon-Directed Nazarov Cyclization[20]

Synthesis of a Chiral Cyclopentenone Derivative

-

Reagents: Dienone substrate (0.2 mmol), Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂, 0.01 mmol, 5 mol%), Chiral Brønsted acid ((S)-3d, 0.012 mmol, 6 mol%), Phenol (PhOH, 0.22 mmol, 1.1 equiv), 1,2-Dichloroethane (DCE).

-

Procedure:

-

In an argon-filled glovebox, add Zn(OTf)₂ (3.6 mg), (S)-3d (8.6 mg), and PhOH (20.7 mg) to an oven-dried Schlenk tube.

-

Inject 3 mL of DCE into the Schlenk tube and stir the mixture at 40 °C.

-

Add the substrate (48.8 mg) to the mixture in one portion and stir at 40 °C for 12 hours (monitor by TLC).

-

Concentrate the reaction mixture and purify by flash chromatography on silica (B1680970) gel (PE/EA = 20:1) to give the product as a white solid.[20]

-

Conclusion

The Nazarov cyclization remains a vital tool in the synthetic chemist's arsenal (B13267) for the construction of 2-cyclopentenones. Its rich mechanistic landscape, characterized by a key 4π-conrotatory electrocyclization, has inspired the development of numerous variants that offer enhanced control over selectivity and substrate scope. From the foundational Lewis acid-catalyzed reactions to modern enantioselective and interrupted processes, the Nazarov cyclization continues to evolve, enabling the efficient synthesis of increasingly complex and medicinally relevant molecules. The data and protocols presented herein serve as a comprehensive resource for researchers seeking to harness the power of this remarkable transformation in their own synthetic endeavors.

References

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. Nazarov Cyclization | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. organicreactions.org [organicreactions.org]

- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 6. Conjugate Addition-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nazarov Cyclization [organic-chemistry.org]

- 8. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Torquoselectivity - Wikipedia [en.wikipedia.org]

- 16. thieme.de [thieme.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Enantioselective Silicon-Directed Nazarov Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enantioselective Silicon-Directed Nazarov Cyclization [organic-chemistry.org]

- 21. Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Pauson-Khand Reaction: A Technical Guide to the Synthesis of Substituted 2-Cyclopentenones

For Researchers, Scientists, and Drug Development Professionals

The Pauson-Khand reaction (PKR) stands as a powerful and elegant transformation in synthetic organic chemistry, enabling the rapid construction of complex cyclopentenone frameworks. This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a transition metal catalyst, has become an indispensable tool in the synthesis of natural products and the development of novel therapeutic agents.[1][2][3] This guide provides an in-depth overview of the Pauson-Khand reaction, focusing on its mechanism, quantitative analysis of various catalytic systems, detailed experimental protocols, and its applications in drug discovery and development.

Core Principles and Mechanism

First discovered by Ihsan Khand and Peter Pauson in the early 1970s, the reaction involves the coupling of three unsaturated components to form a five-membered ring.[2] The canonical mechanism, primarily elucidated through studies with dicobalt octacarbonyl (Co₂(CO)₈), is a multi-step catalytic cycle.[4][5]

The widely accepted mechanism proceeds as follows:

-

Alkyne Complexation: The reaction initiates with the formation of a stable hexacarbonyl-alkyne complex from the cobalt carbonyl precursor.

-

Ligand Dissociation: Loss of a carbonyl (CO) ligand from one of the cobalt centers generates a vacant coordination site, which is often the rate-limiting step in thermal reactions.

-

Alkene Coordination: The alkene substrate coordinates to the unsaturated cobalt center.

-

Migratory Insertion (Alkene): The coordinated alkene inserts into a cobalt-carbon bond of the alkyne, forming a metallacyclopentene intermediate.

-

Migratory Insertion (CO): A carbonyl ligand then inserts into a cobalt-carbon bond of the metallacycle.

-

Reductive Elimination: The cycle concludes with the reductive elimination of the cyclopentenone product and regeneration of the active catalytic species.

Data Presentation: Reaction Modalities and Performance

The Pauson-Khand reaction can be performed in both intramolecular and intermolecular formats, with the former generally exhibiting higher efficiency and selectivity due to the tethered nature of the substrates.[5][6] The choice of metal catalyst, promoters, and reaction conditions significantly influences the yield and stereochemical outcome.

Intramolecular Pauson-Khand Reaction

The intramolecular variant (IPKR) is highly valuable for constructing fused bicyclic systems with excellent regio- and stereoselectivity.[1] Below is a comparison of common catalytic systems for the cyclization of 1,7-enynes.

| Catalyst System | Promoter/Additive | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Co₂(CO)₈ (stoichiometric) | Thermal | Toluene | 110-160 | 12-24 | 50-70 |

| Co₂(CO)₈ (stoichiometric) | NMO | DCM | 25-40 | 2-12 | 70-95 |

| Co₂(CO)₈ (catalytic, 5-10 mol%) | Photochemical (Visible Light) | DME | 50-55 | 12 | 60-88 |

| Co₂(CO)₈ (catalytic, 20 mol%) | Cyclohexylamine | Toluene | 80-100 | 0.5-2 | 75-90 |

| [Rh(CO)₂Cl]₂ (catalytic, 2.5 mol%) | CO (1 atm) | DCE | 80-110 | 1-4 | 85-98 |

NMO = N-Methylmorpholine N-oxide; DCM = Dichloromethane (B109758); DME = 1,2-Dimethoxyethane; DCE = 1,2-Dichloroethane (B1671644). Data compiled from multiple sources.

Intermolecular Pauson-Khand Reaction

The intermolecular reaction is more challenging due to issues of reactivity and selectivity, often requiring strained or activated alkenes for good yields.[7][8] However, developments in substrate-directed reactions and new catalytic systems have broadened its scope.

| Alkyne | Alkene | Catalyst System | Conditions | Yield (%) |

| Phenylacetylene | Norbornene | Co₂(CO)₈ | Toluene, 120°C, 4h | 91 |

| 1-Hexyne | Norbornene | Co₂(CO)₈ + NMO | DCM, 25°C, 2h | 85 |

| Phenylacetylene | Cyclopentene | Co₂(CO)₈ + NMO + Ultrasound | Dioxane, 25°C, 0.5h | 95 |

| Trimethylsilylacetylene | Ethylene (1 atm) | [Rh(dppe)₂]Cl | Toluene, 150°C, 20h | 79 |

| 1-Phenyl-1-propyne | Norbornadiene | Ni(COD)₂ + PPh₃ | THF, 100°C, 24h | 68 |

NMO = N-Methylmorpholine N-oxide; dppe = 1,2-Bis(diphenylphosphino)ethane; COD = 1,5-Cyclooctadiene. Data compiled from multiple sources.[9][10]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success. Below are representative protocols for key variations of the Pauson-Khand reaction.

Protocol 1: Stoichiometric Intramolecular PKR with NMO Promotion

This protocol utilizes dicobalt octacarbonyl in stoichiometric amounts with N-methylmorpholine N-oxide (NMO) as a promoter to facilitate the reaction at milder temperatures.

-

Materials: 1,6-enyne substrate, dicobalt octacarbonyl (Co₂(CO)₈), N-methylmorpholine N-oxide (NMO), anhydrous dichloromethane (DCM), silica (B1680970) gel, standard glassware for inert atmosphere reactions.

-

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 1,6-enyne (1.0 eq) in anhydrous DCM.

-

Add Co₂(CO)₈ (1.1 eq) to the solution. The solution will typically turn a deep red or brown, indicating the formation of the cobalt-alkyne complex. Stir at room temperature for 1-2 hours.

-

Add NMO (3.0 eq) portion-wise over 10 minutes. Gas evolution (CO₂) may be observed.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose residual cobalt complexes.

-

Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate (B1210297) to remove cobalt salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

-

Protocol 2: Catalytic Rhodium-Based Intramolecular PKR

Rhodium catalysts are highly efficient, often providing excellent yields with low catalyst loadings under a carbon monoxide atmosphere.

-

Materials: 1,6-enyne substrate, chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂), anhydrous 1,2-dichloroethane (DCE), carbon monoxide (CO) gas, standard glassware for reactions under a gas atmosphere (e.g., Schlenk flask).

-

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Rh(CO)₂Cl]₂ (2.5 mol%).

-

Evacuate and backfill the flask with argon (3 cycles). Add anhydrous DCE via syringe.

-

Evacuate and backfill the flask with CO gas (3 cycles) from a balloon or manifold.

-

Add the 1,6-enyne substrate (1.0 eq) via syringe.

-

Heat the reaction mixture to 80-110 °C under the CO atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Applications in Drug Development and Natural Product Synthesis

The ability of the Pauson-Khand reaction to rapidly generate molecular complexity makes it a highly attractive strategy in drug discovery and the total synthesis of biologically active natural products. The cyclopentenone core is a structural motif present in numerous pharmacologically relevant molecules, including prostaglandins, alkaloids, and terpenes.[3][4]

-

Prostaglandin (B15479496) Synthesis: Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important targets for drug development. The PKR has been successfully employed in the synthesis of prostaglandin analogues, where the cyclopentenone ring is constructed with high regioselectivity.[8]

-

Alkaloid Synthesis: The intramolecular PKR is particularly well-suited for the synthesis of complex, fused-ring systems found in many alkaloids. For instance, it has been a key step in the enantioselective total synthesis of (−)-alstonerine, a macroline (B1247295) indole (B1671886) alkaloid, and in the synthesis of various Lycopodium alkaloids, which are valuable scaffolds for central nervous system drug discovery.[1][4]

-

Terpenoid Synthesis: The reaction has been applied to the synthesis of various terpenes and their derivatives, which exhibit a wide range of biological activities. The PKR provides an efficient route to construct the often-complex polycyclic skeletons of these natural products.

The strategic application of the Pauson-Khand reaction allows for the efficient assembly of core scaffolds, which can then be elaborated to produce libraries of compounds for biological screening, accelerating the drug discovery process.

Conclusion

The Pauson-Khand reaction has evolved from a stoichiometric curiosity to a versatile and powerful catalytic method for the synthesis of substituted cyclopentenones. With a variety of catalysts based on cobalt, rhodium, and other metals, and the use of promoters and novel reaction conditions, its scope and utility have been significantly expanded. For researchers in organic synthesis and drug development, a thorough understanding of the PKR's mechanism, scope, and experimental nuances is essential for leveraging its full potential in the construction of complex and biologically significant molecules.

References

- 1. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]

- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The intermolecular Pauson-Khand reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentenone is a versatile five-membered cyclic enone that serves as a valuable building block in organic synthesis and holds significant interest in medicinal chemistry. Its unique electronic and steric properties make it a reactive participant in a variety of chemical transformations, including conjugate additions, cycloadditions, and photochemical reactions. The cyclopentenone motif is found in a wide array of natural products exhibiting potent biological activities, such as the prostaglandins (B1171923), which are involved in inflammation and cellular signaling.[1][2][3] This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its key reactions and its role in biological signaling pathways.

Physical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented below.

Physical Properties

The physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O | [1][4] |

| Molar Mass | 82.10 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Density | 0.98 g/mL at 25 °C | [1][4][7][8] |

| Boiling Point | 150 °C (302 °F; 423 K) at 760 mmHg | [1] |

| 64-65 °C at 19 mmHg | [4][7][8] | |

| Melting Point | Not available | |

| Flash Point | 42 °C (108 °F; 315 K) | [1][6][7] |

| Solubility in water | Almost insoluble | [1][7][9] |

| Refractive Index (n20/D) | 1.481 | [4][7][8] |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.75 (m, 1H), 6.21 (m, 1H), 2.70 (m, 2H), 2.36 (m, 2H) | [10] |

| ¹³C NMR (CDCl₃) | δ (ppm): 209.9 (C=O), 165.5 (=CH), 134.7 (=CH), 34.6 (CH₂), 29.9 (CH₂) | [11] |

| Infrared (IR) (Neat) | ν (cm⁻¹): ~3050 (C-H, alkene), ~2950 (C-H, alkane), ~1715 (C=O, ketone), ~1600 (C=C, alkene) | [9][12][13] |

| Mass Spectrum (MS) | m/z (%): 82 (M⁺, 100), 54, 53, 39 | [9][14] |

Chemical Properties and Key Reactions

As an α,β-unsaturated ketone, this compound undergoes a variety of characteristic reactions, making it a versatile intermediate in organic synthesis.

Michael Addition (Conjugate Addition)

One of the most important reactions of this compound is the Michael addition, where a nucleophile adds to the β-carbon of the enone system. This reaction is widely used to form new carbon-carbon and carbon-heteroatom bonds. A diverse range of nucleophiles, including enolates (e.g., from malonates), organocuprates (Gilman reagents), amines, and thiols, can be employed.[1][9][15]

Diels-Alder Reaction

This compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It reacts with a wide variety of conjugated dienes to form bicyclic adducts, which are valuable intermediates in the synthesis of complex natural products.[1][16][17]

Photochemical [2+2] Cycloaddition

Upon irradiation with UV light, this compound can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. This photochemical reaction is a powerful tool for constructing four-membered rings and has been utilized in the synthesis of various natural products.[18][19]

Synthesis of this compound

Several methods are available for the synthesis of this compound and its derivatives. Some of the most prominent methods include:

-

Nazarov Cyclization: An acid-catalyzed electrocyclic ring closure of divinyl ketones.[1][20]

-

Pauson-Khand Reaction: A cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.[1][21]

-

Saegusa–Ito Oxidation: The oxidation of silyl (B83357) enol ethers of cyclopentanones.[1]

-

Ring-Closing Metathesis: From appropriate diene precursors.[1]

-

Dehydration of Cyclopentanediols: Acid-catalyzed elimination of water from cyclopentanediols.[1][22]

Experimental Protocols

This section provides detailed experimental methodologies for some of the key reactions involving this compound.

Synthesis of this compound via Dehydration of Cyclopentenediols

This procedure is adapted from Organic Syntheses.[23]

Procedure:

-

In a 250-mL round-bottomed flask equipped for vacuum distillation with a short path distilling head, a condenser, and a 250-mL receiving flask, place 100 g (1.0 mole) of a mixture of cyclopentenediols.

-

Add a few boiling chips. Cool the receiver in an ice bath and heat the mixture to 50–55 °C.

-

Momentarily open the flask and add 1–2 g of p-toluenesulfonic acid monohydrate.

-

Immediately close the flask and reduce the pressure to 10–15 mmHg.

-

Continue careful heating. A mixture of this compound and water will begin to distill with the temperature in the distilling head rising from 45° to 60°.

-

Gradually increase the flask temperature to maintain a reasonably rapid distillation rate. The reaction is complete when approximately 10% of the original material remains in the distilling flask (this typically takes 30–60 minutes).

-

Dissolve the distillate, containing this compound, water, and some cyclopentenediols, in 150 mL of methylene (B1212753) chloride and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent through a Vigreux column and purify the residue by distillation.

-

Collect the fraction boiling at 151–154 °C to obtain pure this compound (typically 44–49 g, 53–60% yield).

Michael Addition of Dimethyl Malonate to this compound

This protocol is a general procedure for the base-catalyzed Michael addition.[10][24]

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and dissolve it in a suitable anhydrous solvent (e.g., THF, methanol).

-

Add dimethyl malonate (1.1-1.5 equiv) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add a catalytic amount of a base (e.g., sodium methoxide, 0.1 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

This is a representative procedure for a Diels-Alder reaction.[5][19][25][26]

Procedure:

-

Freshly crack dicyclopentadiene (B1670491) by heating it to ~180 °C and collecting the cyclopentadiene monomer (bp ~41 °C) in a receiver cooled in an ice bath.

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene).

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene (1.1-1.5 equiv) to the stirred solution of this compound.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization or column chromatography on silica gel.

Role in Biological Signaling Pathways

The cyclopentenone ring is a key structural feature in a class of lipid signaling molecules known as cyclopentenone prostaglandins (cyPGs), which include PGA₂, PGJ₂, and their metabolites.[3][14] These molecules are involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.[14] One of the key mechanisms of action of cyPGs is the induction of apoptosis in various cell types, including cancer cells and activated immune cells.[27] This pro-apoptotic activity is often mediated through the intrinsic or mitochondrial pathway of apoptosis.

Cyclopentenone-Induced Apoptosis Signaling Pathway

The diagram below illustrates a simplified signaling pathway for apoptosis induced by cyclopentenone prostaglandins.

Experimental and logical Workflows

General Workflow for a Michael Addition Reaction

The following diagram outlines a typical experimental workflow for performing a Michael addition reaction with this compound.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with a rich and diverse reactivity profile. Its physical and chemical properties make it a valuable tool for the construction of complex molecular architectures. Furthermore, the prevalence of the cyclopentenone core in biologically active natural products underscores its significance in the field of drug discovery and development. The methodologies and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the effective use of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

- 7. Cyclopentenone prostaglandins induce caspase activation and apoptosis in dendritic cells by a PPAR-gamma-independent mechanism: regulation by inflammatory and T cell-derived stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Cyclopenten-1-one | C5H6O | CID 13588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Cyclopenten-1-one(930-30-3) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Cyclopenten-1-one [webbook.nist.gov]

- 13. 2-Cyclopenten-1-one(930-30-3) IR Spectrum [chemicalbook.com]

- 14. 2-Cyclopenten-1-one [webbook.nist.gov]

- 15. 2-methylcyclopentenone(1120-73-6) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cyclopentenone synthesis [organic-chemistry.org]

- 19. community.wvu.edu [community.wvu.edu]

- 20. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 21. organicreactions.org [organicreactions.org]

- 22. benchchem.com [benchchem.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemistry 210 Experiment 9 [home.miracosta.edu]

- 26. studylib.net [studylib.net]

- 27. 2-PENTYL-2-CYCLOPENTEN-1-ONE(25564-22-1) 1H NMR spectrum [chemicalbook.com]

The 2-Cyclopentenone Core: A Privileged Scaffold in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-cyclopentenone ring system is a recurring and vital structural motif found in a diverse array of natural products. Its inherent reactivity, conferred by the α,β-unsaturated ketone, makes it a key pharmacophore responsible for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and biological significance of this compound-containing natural products, with a focus on their potential as therapeutic agents. Detailed experimental protocols for key assays and syntheses are provided to facilitate further research and development in this promising area.

Prominent Natural Products Featuring the this compound Motif

The this compound core is central to the structure and function of several classes of highly bioactive natural products, including prostaglandins (B1171923), jasmonates, clavulones, punaglandins, merrilactone A, and terrein (B1683088). These compounds exhibit a remarkable range of physiological and pharmacological effects, from inflammation modulation to neurotrophic and antimicrobial activities.

Prostaglandins and Jasmonates: Oxylipin Signaling Molecules

Prostaglandins (PGs) are lipid compounds derived from arachidonic acid in animals, while jasmonates are their counterparts in plants, originating from α-linolenic acid.[1] Both classes of molecules are synthesized via pathways involving oxidative cyclization to form the characteristic this compound ring.[1][2] They act as potent signaling molecules in a variety of physiological processes.

Prostaglandins , such as PGE2 and PGD2, are key mediators of inflammation.[3] Dehydration of PGE2 and PGD2 leads to the formation of cyclopentenone prostaglandins (cyPGs) like PGA2 and PGJ2, respectively.[4] These cyPGs possess anti-inflammatory, anti-neoplastic, and anti-viral properties.[4]

Jasmonates , including jasmonic acid and its methyl ester, are central to plant defense responses against herbivores and pathogens, as well as regulating growth and development.[2]

Marine-Derived Cyclopentenones: Clavulones and Punaglandins

The soft coral Clavularia viridis is a rich source of unique this compound-containing prostanoids, notably the clavulones and punaglandins.[5] These marine natural products exhibit potent cytotoxic and anti-inflammatory activities.

Terrestrial Natural Products: Merrilactone A and Terrein

Merrilactone A , isolated from the fruit of Illicium merrillianum, is a sesquiterpene with a complex polycyclic structure that includes a this compound moiety. It has garnered significant interest for its potent neurotrophic activity, promoting neurite outgrowth at concentrations as low as 0.1 μM.[6][7]

Terrein , a metabolite produced by the fungus Aspergillus terreus, is a simpler this compound derivative with a broader range of biological activities, including antimicrobial and phytotoxic effects.[8][9]

Biosynthesis of the this compound Core

The formation of the this compound ring in natural products is a fascinating example of enzymatic precision. In the biosynthesis of prostaglandins and jasmonates, the key step involves the oxidative cyclization of a fatty acid precursor.

Prostaglandin Biosynthesis Workflow

Biological Activities and Quantitative Data

The biological activities of this compound-containing natural products are summarized below, with quantitative data presented in tabular format for easy comparison.

Anti-inflammatory and Cytotoxic Activities

Many this compound natural products exhibit potent anti-inflammatory and cytotoxic effects, making them attractive candidates for drug development in oncology and inflammatory diseases.

| Compound | Biological Activity | Cell Line / Target | IC50 / EC50 | Reference(s) |

| Prostaglandin A2 | Apoptosis Induction | - | - | [4] |

| Prostaglandin J2 | Antineoplastic, Antiviral | - | - | [4] |

| Δ12-Prostaglandin J2 | Antitumor | L1210 cells | 0.7 µg/mL | [4] |

| 15-deoxy-Δ12,14-PGJ2 | Anti-inflammatory | NF-κB | - | [4] |

| Clavulone I | Cytotoxicity | Ca9-22 | 2.11 ± 0.03 µg/mL | [10] |

| Punaglandin 3 | Cytotoxicity | L1210 leukemia | 0.04 µM | [10] |

Neurotrophic Activity

Merrilactone A stands out for its significant neurotrophic properties, which are of great interest for the potential treatment of neurodegenerative diseases.

| Compound | Biological Activity | Cell Line / Target | Effective Concentration | Reference(s) |

| Merrilactone A | Neurite Outgrowth | Fetal rat cortical neurons | 0.1 - 10 µM | [6][7] |

Antimicrobial Activity

Terrein has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

| Compound | Target Organism | MIC | Reference(s) |

| Terrein | Escherichia coli | 50 µg/mL | [8] |

| Terrein | Staphylococcus aureus | 50 µg/mL | [8] |

| Terrein | Alternaria brassicae | 8 µg/mL | [8] |

| Terrein | Physalospora piricola | 16 µg/mL | [8] |

Signaling Pathways

The biological effects of this compound natural products are mediated through their interaction with specific cellular signaling pathways.

Prostaglandin E2 (PGE2) Signaling

PGE2 exerts its diverse effects by binding to a family of G-protein coupled receptors (EP1-4), each initiating distinct downstream signaling cascades.

Jasmonate Signaling Pathway

In plants, the perception of jasmonate-isoleucine (JA-Ile) by the COI1 receptor triggers a signaling cascade that is crucial for defense gene expression.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the isolation, synthesis, and bioactivity assessment of this compound natural products.

Isolation of Clavulones from Clavularia viridis

This protocol outlines a general procedure for the extraction and purification of clavulones from soft coral.

Materials:

-

Frozen Clavularia viridis tissue

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Homogenize the frozen coral tissue and extract exhaustively with a 1:1 mixture of MeOH and CH2Cl2 at room temperature.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between hexane and 90% aqueous MeOH.

-

Silica Gel Chromatography: Subject the methanolic layer to silica gel column chromatography, eluting with a stepwise gradient of hexane and EtOAc.

-

HPLC Purification: Further purify the fractions containing clavulones using reversed-phase HPLC with a suitable gradient of acetonitrile (B52724) and water to yield pure compounds.

Neurite Outgrowth Assay for Merrilactone A

This protocol describes a method to assess the neurotrophic activity of compounds like merrilactone A.[11]

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., PC12)

-

96-well culture plates, coated with poly-L-lysine

-

Culture medium (e.g., Neurobasal medium supplemented with B27)

-

Merrilactone A stock solution in DMSO

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed the neurons onto the coated 96-well plates at an appropriate density and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of merrilactone A (and a vehicle control) for 48-72 hours.

-

Immunostaining: Fix, permeabilize, and block the cells. Incubate with the primary antibody, followed by the fluorescent secondary antibody and DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching using appropriate software.

Broth Microdilution Assay for Antimicrobial Activity of Terrein

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.[12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Terrein stock solution in a suitable solvent

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of terrein in the broth medium directly in the wells of the microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of terrein that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: From Natural Source to Bioactive Compound

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of three marine prostanoids, possible biosynthetic intermediates for clavulones, from the Okinawan soft coral Clavularia viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Marine Prostanoids with Cytotoxic Activity from Octocoral Clavularia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. benchchem.com [benchchem.com]

- 13. protocols.io [protocols.io]

- 14. rr-asia.woah.org [rr-asia.woah.org]

Spectroscopic Profile of 2-Cyclopentenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopentenone, a key building block in organic synthesis. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 6.205 | dt | J = 5.7, 2.2 Hz |

| H-3 | 7.749 | dt | J = 5.7, 2.6 Hz |

| H-4 | 2.360 | m | |

| H-5 | 2.704 | m |

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 212.0 |

| C-2 (=CH) | 134.7 |

| C-3 (=CH) | 165.2 |

| C-4 (-CH₂-) | 34.1 |

| C-5 (-CH₂-) | 29.8 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | =C-H stretch |

| 1715 | Strong | C=O stretch (conjugated) |

| 1640 | Medium | C=C stretch |

| 1380 | Medium | CH₂ bend |

| 820 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments and Relative Intensities for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 82 | 100 | [M]⁺ (Molecular Ion) |

| 54 | 80 | [M - CO]⁺ |

| 53 | 60 | [M - CHO]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

| 27 | 30 | [C₂H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of this compound (Liquid Sample)

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used with a pulse angle of 30-45 degrees.

-

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to cover the expected range for organic molecules (e.g., 0-220 ppm).

-

A larger number of scans (typically 128 or more) are acquired due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The relaxation delay is set to 2-5 seconds to ensure quantitative relaxation of all carbon nuclei.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound (Neat Liquid)

-

Sample Preparation: A single drop of neat this compound is placed directly onto the crystal of an ATR accessory (e.g., a diamond ATR).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is recorded over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of this compound (Volatile Liquid)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized in the ion source.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Reactivity of the Enone Functional Group in 2-Cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentenone is a five-membered cyclic α,β-unsaturated ketone that serves as a versatile and pivotal building block in modern organic synthesis. Its enone functional group, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a unique and diverse reactivity profile. This reactivity has been extensively exploited in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The cyclopentenone core is notably present in numerous biologically active compounds, such as prostaglandins, jasmonates, and various anticancer and antiviral agents, underscoring its significance in medicinal chemistry and drug development.[1][2][3]

This technical guide provides a comprehensive overview of the core reactivity of the enone functional group in this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the primary modes of reaction, quantitative data for key transformations, and explicit experimental protocols.

Core Reactivity of the this compound Enone Functional Group

The electronic nature of the enone functional group in this compound is characterized by a polarization of the π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the carbonyl carbon remains an electrophilic center. The carbon-carbon double bond can also participate in pericyclic reactions. This electronic arrangement dictates the four principal modes of reactivity:

-

Michael (1,4-Conjugate) Addition: The addition of nucleophiles to the β-carbon of the enone system.

-

Diels-Alder [4+2] Cycloaddition: The participation of the C=C double bond as a dienophile in cycloaddition reactions.

-

Photochemical [2+2] Cycloaddition: The reaction of the alkene moiety with other unsaturated systems upon photochemical activation.

-

Reduction: The selective reduction of either the carbonyl group (1,2-reduction) or the carbon-carbon double bond (1,4-reduction or conjugate reduction).

Each of these reaction classes offers a powerful tool for the construction of complex molecular architectures with a high degree of stereochemical control.

Michael (1,4-Conjugate) Addition

The Michael addition is one of the most fundamental and widely utilized reactions of this compound. It involves the addition of a wide range of soft nucleophiles to the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a cornerstone for the elaboration of the cyclopentanone (B42830) framework and has been extensively studied in the context of asymmetric catalysis.

Reaction Mechanism

The general mechanism for the Michael addition to this compound involves the nucleophilic attack at the β-carbon to form an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. In organocatalysis, particularly with chiral secondary amines, the reaction can proceed through an iminium ion intermediate, which enhances the electrophilicity of the enone and allows for stereochemical control.[4]

Quantitative Data for Michael Additions to this compound

The following table summarizes representative examples of Michael additions to this compound, highlighting the diversity of nucleophiles and catalysts, along with the corresponding yields and stereoselectivities.

| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Dibenzyl malonate | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine / TFA (10) | Methanol (B129727) | 48 | 95 | >95 | [4][5] |

| Dimethyl malonate | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine / TFA (10) | Methanol | 48 | 93 | >95 | [4][5] |

| Diethyl malonate | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine / TFA (10) | Methanol | 48 | 94 | >95 | [4][5] |

| Nitromethane | Chiral Diamine/Benzoic Acid (10) | Toluene (B28343) | 48 | 85 | 97 | [6][7] |

| Thiophenol | Et₃N (cat.) | CH₂Cl₂ | 0.5 | 92 | N/A | [8] |

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Dibenzyl Malonate to this compound

This protocol is adapted from the work of Kim et al. and provides a method for the highly enantioselective Michael addition of a malonate to this compound.[4]

Materials:

-

This compound (1.0 equiv)

-

Dibenzyl malonate (1.2 equiv)

-

(S)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 equiv)

-

Trifluoroacetic acid (TFA) (0.1 equiv)

-

Methanol (analytical grade)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a stirred solution of (S)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 mmol) in methanol (1.0 mL) at room temperature, add trifluoroacetic acid (0.1 mmol).

-

To this catalyst solution, add this compound (1.0 mmol) followed by dibenzyl malonate (1.2 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Diels-Alder [4+2] Cycloaddition

The carbon-carbon double bond of this compound can act as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring fused to the cyclopentanone core. This reaction is a powerful method for the construction of bicyclic and polycyclic systems. The reactivity of this compound as a dienophile can be enhanced by the use of Lewis acid catalysts.

Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is highly controlled, with the diene adding to one face of the dienophile. Lewis acids coordinate to the carbonyl oxygen of the enone, lowering the energy of the LUMO and accelerating the reaction.[9][10][11]

Quantitative Data for Diels-Alder Reactions of this compound

The following table presents examples of Diels-Alder reactions involving this compound, illustrating the effect of the diene and catalyst on the reaction outcome.

| Diene | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | endo:exo Ratio | Reference |

| Danishefsky's Diene | ZnCl₂ (10) | CH₂Cl₂ | 0 | 2 h | 49 | 63:37 | [9][12] |

| Danishefsky's Diene | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 5 min | 20 | 43:57 | [9][12] |

| Furan | (neat) | 25 | 72 h | 85 | >95:5 | [4][13] | |

| (S)-9-(1-methoxyethyl)anthracene | (microwave) | Toluene | 150 | 1 h | 95 | >98:2 (de) | [14] |

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Danishefsky's Diene

This protocol is based on the work of Kerbs and Laschat and describes a Lewis acid-catalyzed Diels-Alder reaction.[9]

Materials:

-

This compound (1.0 equiv)

-

Danishefsky's diene (1.2 equiv)

-

Zinc chloride (ZnCl₂) (0.1 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

1 N Hydrochloric acid (HCl)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add zinc chloride (0.1 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add Danishefsky's diene (1.2 mmol) dropwise to the cooled solution.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by adding 1 N HCl (5 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Photochemical [2+2] Cycloaddition

Upon irradiation with UV light, the carbon-carbon double bond of this compound can undergo a [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring. This reaction is a powerful tool for the synthesis of strained four-membered rings and can be performed both inter- and intramolecularly. The photodimerization of this compound is a classic example of this reactivity.[3][15][16]

Reaction Mechanism

The photochemical [2+2] cycloaddition of an enone typically proceeds through the triplet excited state of the enone. This excited state then adds to the ground-state alkene in a stepwise manner, involving a 1,4-biradical intermediate, which then undergoes ring closure to form the cyclobutane product.

Quantitative Data for Photochemical [2+2] Cycloadditions of this compound

The following table provides examples of the photochemical [2+2] cycloaddition of this compound.

| Alkene | Solvent | Irradiation Time | Yield (%) | Product(s) | Reference |

| This compound | Toluene | N/A | N/A | Head-to-head and head-to-tail dimers | [17] |

| Cyclopentene | N/A | N/A | N/A | Cyclobutane adduct | [3] |

| 3-Buten-1-ol | Methanol | 25 min | Good | Head-to-head and head-to-tail adducts | [18] |

| Ethylene | Acetone | N/A | 86 | Bicyclo[3.2.0]heptan-2-one | [15] |

Experimental Protocol: Photodimerization of this compound

This is a general procedure for the photodimerization of this compound. Specific conditions such as solvent, concentration, and irradiation wavelength can influence the product distribution.[17]

Materials:

-

This compound

-

Anhydrous toluene (or other suitable solvent)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Prepare a solution of this compound in anhydrous toluene in a quartz reaction vessel. The concentration should be optimized based on the desired outcome (higher concentrations may favor dimerization).

-

Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.

-

Seal the reaction vessel and place it in the photochemical reactor.

-

Irradiate the solution with a UV lamp. The irradiation time will depend on the lamp intensity and the scale of the reaction and should be monitored by TLC or GC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of dimers, can be purified by column chromatography or crystallization.

Reduction of the Enone Functional Group

The enone functionality of this compound can be selectively reduced at either the carbonyl group (1,2-reduction) to afford an allylic alcohol or at the carbon-carbon double bond (1,4-reduction or conjugate reduction) to yield a saturated ketone. The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity.

1,2-Reduction (Luche Reduction)

The Luche reduction is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones in the presence of other reducible functional groups. The reaction employs sodium borohydride (B1222165) in combination with a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[1][19][20]

1,4-Reduction (Conjugate Reduction)

Conjugate reduction of the enone system can be achieved using various reagents, including catalytic hydrogenation or hydride reagents under specific conditions. Stryker's reagent ([(PPh₃)CuH]₆) is a mild and selective reagent for the conjugate reduction of enones.[21][22]

Reaction Mechanisms

Quantitative Data for the Reduction of this compound

| Reduction Type | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,2-Reduction | NaBH₄, CeCl₃·7H₂O | Methanol | 0 | 10 min | >95 | [1][23] |

| 1,4-Reduction | [(PPh₃)CuH]₆ (Stryker's Reagent) | Toluene | 25 | 1 h | >95 | [21][22] |

| 1,4-Reduction | H₂, Pd/C | Ethanol | 25 | 2 h | Quantitative | [1] |

Experimental Protocol: Luche Reduction of this compound

This protocol describes the selective 1,2-reduction of this compound to the corresponding allylic alcohol.[1]

Materials:

-

This compound (1.0 equiv)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equiv)

-

Sodium borohydride (NaBH₄) (1.1 equiv)

-

Methanol (reagent grade)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and cerium(III) chloride heptahydrate (1.1 mmol) in methanol (10 mL).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 mmol) in small portions to the cooled solution.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude allylic alcohol.

-

Purify the product by flash column chromatography if necessary.

Applications in Drug Development and Natural Product Synthesis

The versatile reactivity of this compound makes it a crucial synthon in the synthesis of numerous biologically active molecules.

Prostaglandin Synthesis

This compound derivatives are key intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The synthesis often involves the conjugate addition of side chains to a functionalized cyclopentenone core.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. organicreactions.org [organicreactions.org]

- 4. scribd.com [scribd.com]

- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 6. Tandem conjugate reduction-aldol cyclization using Stryker's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Luche reduction - Wikipedia [en.wikipedia.org]

- 20. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 21. (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions [organic-chemistry.org]

- 22. Stryker's reagent - Wikipedia [en.wikipedia.org]

- 23. scribd.com [scribd.com]

Stereoselective Synthesis of Chiral 2-Cyclopentenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 2-cyclopentenone derivatives are pivotal structural motifs in a vast array of biologically active molecules, including prostaglandins, and serve as versatile intermediates in the synthesis of numerous pharmaceuticals.[1][2] The stereocontrolled construction of these five-membered rings is a subject of intense research, leading to the development of sophisticated and efficient synthetic methodologies. This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of chiral 2-cyclopentenones, with a focus on catalytic asymmetric methods. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Core Synthetic Strategies

The primary approaches to furnishing chiral 2-cyclopentenones can be broadly categorized into four main classes: asymmetric catalysis, the use of chiral auxiliaries, biocatalysis, and kinetic resolution of racemic mixtures.

1. Asymmetric Catalysis: This is arguably the most elegant and atom-economical approach, wherein a small amount of a chiral catalyst is employed to generate a large quantity of an enantioenriched product. Key catalytic strategies include:

-

Nazarov Cyclization: The acid-catalyzed 4π-electrocyclization of divinyl ketones is a powerful method for constructing the cyclopentenone core.[3] Asymmetric variants have been developed using chiral Lewis acids, Brønsted acids, and organocatalysts.[4][5]

-

Pauson-Khand Reaction: This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt or other transition metal complexes, is a highly convergent route to α,β-cyclopentenones.[6][7][8] Enantioselectivity can be induced by using chiral ligands on the metal catalyst.

-

Organocatalysis: Small organic molecules can effectively catalyze the enantioselective formation of 2-cyclopentenones. Proline-catalyzed aldol (B89426) condensations and reactions employing bifunctional thiourea (B124793) catalysts are prominent examples.[3][9]

-

Metal-Catalyzed Cyclizations: Various transition metals, including gold, nickel, and rhodium, catalyze a range of cyclization and rearrangement reactions to afford chiral cyclopentenones with high stereocontrol.[5][10][11]

2. Chiral Auxiliaries: In this strategy, a chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a ring-forming or functionalization reaction.[12] After the desired transformation, the auxiliary is cleaved to yield the enantioenriched cyclopentenone. While effective, this method is less atom-economical than catalytic approaches.[13][14]

3. Biocatalysis: The use of enzymes, such as ene-reductases and alcohol dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral cyclopentenones.[15] These reactions are typically performed under mild conditions and can provide access to products with very high enantiomeric excess.[16][17]

4. Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of a cyclopentenone precursor or the cyclopentenone itself, leaving the other enantiomer unreacted.[1] While the theoretical maximum yield is 50%, dynamic kinetic resolutions can overcome this limitation.

Comparative Data on Stereoselective Syntheses

The following tables summarize quantitative data for various stereoselective methods, allowing for a direct comparison of their efficacy across different substrates and catalytic systems.

Table 1: Asymmetric Nazarov Cyclization

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |